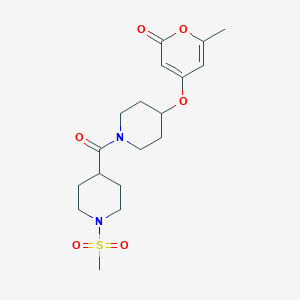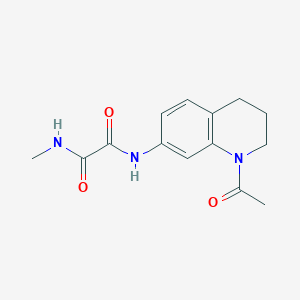
N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-methyloxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-methyloxamide, commonly known as AQAMO, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. AQAMO is a quinoline derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.
作用机制
The mechanism of action of AQAMO involves its ability to bind to specific proteins and enzymes in the body, leading to various physiological effects. AQAMO has been shown to bind to zinc ions, which play a crucial role in various cellular processes. By binding to zinc ions, AQAMO can modulate the activity of enzymes and proteins involved in these processes, leading to various physiological effects.
Biochemical and Physiological Effects:
AQAMO has been shown to have various biochemical and physiological effects, including the modulation of enzyme activity, the inhibition of cancer cell growth, and the potential treatment of neurodegenerative diseases. Additionally, AQAMO has been shown to have antioxidant properties, which can help protect cells from oxidative stress and damage.
实验室实验的优点和局限性
One advantage of using AQAMO in lab experiments is its ability to act as a fluorescent probe for the detection of zinc ions in cells. Additionally, AQAMO has been shown to have low toxicity, making it a potentially safe therapeutic agent. However, one limitation of using AQAMO is its limited solubility in water, which can make it difficult to work with in certain experiments.
未来方向
There are several future directions for the use of AQAMO in scientific research. One potential direction is the further study of its anti-cancer properties and its potential use as a therapeutic agent for cancer treatment. Additionally, AQAMO could be studied further for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further research could also be conducted on the mechanism of action of AQAMO and its effects on various cellular processes.
合成方法
AQAMO can be synthesized using several methods, including the reaction of 7-chloroquinoline-2-carbaldehyde with N-methylhydroxylamine hydrochloride followed by acetylation. Another method involves the reaction of 7-chloroquinoline-2-carbaldehyde with N-methylhydroxylamine and acetic anhydride. Both methods result in the formation of AQAMO as a white solid.
科学研究应用
AQAMO has been used in various scientific research applications, including as a fluorescent probe for the detection of zinc ions in cells. It has also been used as a potential therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, AQAMO has been studied for its anti-cancer properties and its ability to inhibit the growth of cancer cells.
属性
IUPAC Name |
N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-methyloxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3/c1-9(18)17-7-3-4-10-5-6-11(8-12(10)17)16-14(20)13(19)15-2/h5-6,8H,3-4,7H2,1-2H3,(H,15,19)(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCDWSLLHJVOQNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 5-chloro-4-phenyl-2-{[([1,2,4]triazolo[3,4-B][1,3]benzothiazol-3-ylsulfanyl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B2552259.png)
![(3Z)-3-[[1-(4-bromophenyl)pyrrol-3-yl]methylidene]-1H-indol-2-one](/img/structure/B2552260.png)


![N-(2-(dimethylamino)ethyl)-3-methoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2552264.png)

![1'-[3-(3-Bromo-4-methoxyphenyl)propanoyl]spiro[2-benzofuran-3,3'-piperidine]-1-one](/img/structure/B2552268.png)
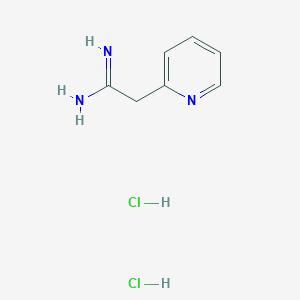
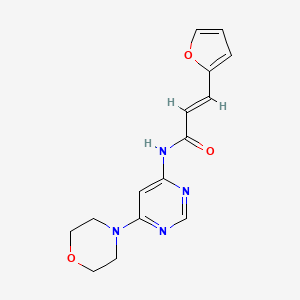
![3-(4-methyl-1,2,4-triazol-3-yl)-1-[(E)-2-phenylethenyl]sulfonylpiperidine](/img/structure/B2552274.png)
![3-(3-oxo-3-(4-(m-tolyl)piperazin-1-yl)propyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2552275.png)
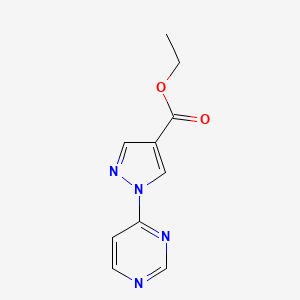
![{[(2-Chlorophenyl)methyl]carbamoyl}methyl 3,4,5-trimethoxybenzoate](/img/structure/B2552278.png)
